N,N-diethyl-4-iodobenzamide
Overview
Description
N,N-diethyl-4-iodobenzamide: is an organic compound with the molecular formula C11H14INO . It is a derivative of benzamide, where the amide nitrogen is substituted with two ethyl groups and the benzene ring is substituted with an iodine atom at the para position. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis of N,N-diethyl-4-iodobenzamide typically begins with 4-iodobenzoic acid.
Amidation Reaction: The 4-iodobenzoic acid is first converted to 4-iodobenzoyl chloride using thionyl chloride (SOCl2).
Reaction Conditions: The reaction is generally carried out under anhydrous conditions and at low temperatures to prevent side reactions.
Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: N,N-diethyl-4-iodobenzamide can undergo nucleophilic substitution reactions due to the presence of the iodine atom, which is a good leaving group.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, although these reactions are less common.
Coupling Reactions: It can participate in coupling reactions such as Suzuki or Heck coupling, where the iodine atom is replaced by other groups.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium azide (NaN3) or potassium cyanide (KCN) can be used.
Coupling Reactions: Palladium catalysts (Pd) and bases like potassium carbonate (K2CO3) are commonly used.
Major Products:
Substitution Products: Depending on the nucleophile, products like N,N-diethyl-4-azidobenzamide or N,N-diethyl-4-cyanobenzamide can be formed.
Coupling Products: Various substituted benzamides can be synthesized through coupling reactions.
Scientific Research Applications
Chemistry:
Synthesis of Complex Molecules: N,N-diethyl-4-iodobenzamide is used as an intermediate in the synthesis of more complex organic molecules.
Catalysis: It can be used in catalytic processes due to its ability to undergo various chemical transformations.
Biology and Medicine:
Pharmacological Studies: The compound is studied for its potential pharmacological properties, including its interaction with biological targets.
Radiolabeling: The iodine atom can be replaced with radioactive isotopes for imaging and diagnostic purposes.
Industry:
Material Science: It is used in the development of new materials with specific properties.
Agrochemicals: The compound can be a precursor for the synthesis of agrochemicals.
Mechanism of Action
The mechanism of action of N,N-diethyl-4-iodobenzamide involves its interaction with specific molecular targets. The iodine atom can participate in halogen bonding, influencing the compound’s binding affinity to various receptors or enzymes. The diethylamide group can enhance the lipophilicity of the molecule, facilitating its passage through biological membranes .
Comparison with Similar Compounds
N,N-diethyl-4-bromobenzamide: Similar structure but with a bromine atom instead of iodine.
N,N-diethyl-4-chlorobenzamide: Contains a chlorine atom instead of iodine.
N,N-diethyl-4-fluorobenzamide: Contains a fluorine atom instead of iodine.
Uniqueness: N,N-diethyl-4-iodobenzamide is unique due to the presence of the iodine atom, which imparts distinct reactivity and properties compared to its halogenated analogs. The iodine atom’s larger size and higher polarizability make it more reactive in substitution and coupling reactions.
Properties
IUPAC Name |
N,N-diethyl-4-iodobenzamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14INO/c1-3-13(4-2)11(14)9-5-7-10(12)8-6-9/h5-8H,3-4H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GHOMPHXKTJFWCV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C(=O)C1=CC=C(C=C1)I | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14INO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30358046 | |
Record name | N,N-diethyl-4-iodobenzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30358046 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
303.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
77350-52-8 | |
Record name | N,N-diethyl-4-iodobenzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30358046 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
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Synthesis routes and methods II
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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